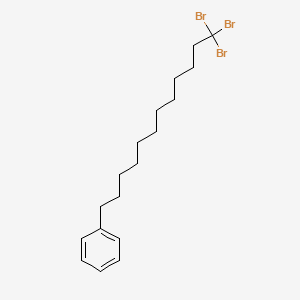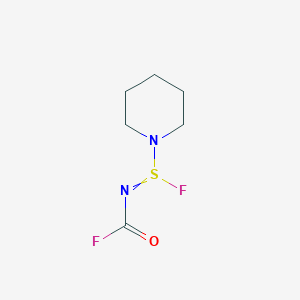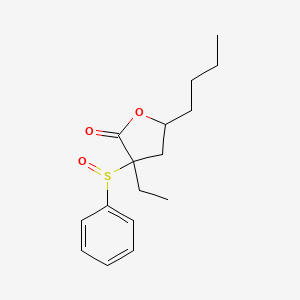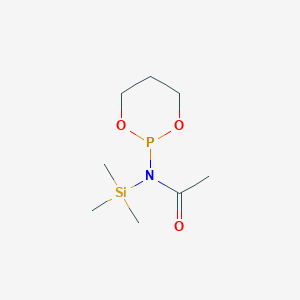
2,4-Dimethyl-4-(trimethylsilanesulfinyl)pent-1-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-4-(trimethylsilanesulfinyl)pent-1-en-3-one is an organic compound that features a unique combination of functional groups, including a trimethylsilanesulfinyl group and an enone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-4-(trimethylsilanesulfinyl)pent-1-en-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethylpent-1-en-3-one with trimethylsilanesulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethyl-4-(trimethylsilanesulfinyl)pent-1-en-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the enone group to an alcohol or alkane.
Substitution: The trimethylsilanesulfinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,4-Dimethyl-4-(trimethylsilanesulfinyl)pent-1-en-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving sulfinyl groups.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4-Dimethyl-4-(trimethylsilanesulfinyl)pent-1-en-3-one involves its interaction with various molecular targets and pathways. The trimethylsilanesulfinyl group can act as a protecting group for sensitive functional groups during chemical reactions. The enone structure allows for conjugate addition reactions, making it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethylpent-1-en-3-one: Lacks the trimethylsilanesulfinyl group, making it less versatile in certain reactions.
4-(Trimethylsilanesulfinyl)pent-1-en-3-one: Similar structure but without the 2,4-dimethyl substitution.
Uniqueness
2,4-Dimethyl-4-(trimethylsilanesulfinyl)pent-1-en-3-one is unique due to the presence of both the trimethylsilanesulfinyl group and the enone structure. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in organic synthesis and research.
Propriétés
Numéro CAS |
62615-74-1 |
|---|---|
Formule moléculaire |
C10H20O2SSi |
Poids moléculaire |
232.42 g/mol |
Nom IUPAC |
2,4-dimethyl-4-trimethylsilylsulfinylpent-1-en-3-one |
InChI |
InChI=1S/C10H20O2SSi/c1-8(2)9(11)10(3,4)13(12)14(5,6)7/h1H2,2-7H3 |
Clé InChI |
ZXFFVOQMSTUAII-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)C(C)(C)S(=O)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylpent-4-en-1-iminium bromide](/img/structure/B14513948.png)
![Methyl 3-[3-(3-methoxyphenyl)diaziridin-1-yl]propanoate](/img/structure/B14513953.png)





![Piperidinium, 1-methyl-1-[2-(1-oxobutoxy)ethyl]-](/img/structure/B14513985.png)
![{5-[(4-Chlorophenoxy)methyl]-1-phenyl-1H-pyrrol-2-yl}methanol](/img/structure/B14513993.png)

methanone](/img/structure/B14514008.png)

